molecular formula C22H23N2+ B15345950 1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium CAS No. 6291-25-4

1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium

Cat. No.: B15345950
CAS No.: 6291-25-4
M. Wt: 315.4 g/mol
InChI Key: IRXNMOBZJCAZII-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium (CAS: 3056-93-7), commonly known as Basic Orange 21 or Astrazon Orange G, is a cationic dye belonging to the indolium class. Its molecular formula is C₂₂H₂₃ClN₂ (molecular weight: 350.88 g/mol), featuring a conjugated ethenyl bridge linking two methyl-substituted indole moieties . The compound is stabilized by delocalized π-electrons across its planar structure, contributing to its intense orange coloration.

Applications:
Primarily used for dyeing acrylic fibers (e.g., polyacrylonitrile), it exhibits high affinity for sulfonic acid groups in textiles. It is also employed in modified polyesters and paper coloration due to its bright hue and wash-fastness .

Synthesis:
The compound is synthesized via condensation of 1,3,3-trimethyl-2-methylindole intermediates with aldehydes, followed by quaternization to form the cationic indolium structure .

Properties

CAS No.

6291-25-4

Molecular Formula

C22H23N2+

Molecular Weight

315.4 g/mol

IUPAC Name

1,3,3-trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium

InChI

InChI=1S/C22H23N2/c1-16-15-17-9-5-7-11-19(17)24(16)14-13-21-22(2,3)18-10-6-8-12-20(18)23(21)4/h5-15H,1-4H3/q+1

InChI Key

IRXNMOBZJCAZII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1C=CC3=[N+](C4=CC=CC=C4C3(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. The reaction conditions often require strong acids like hydrochloric acid and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidized derivatives, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

  • Substitution: Substitution reactions can occur at various positions on the indole ring, often involving electrophilic or nucleophilic substitution mechanisms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

  • Substitution: Electrophiles like alkyl halides, nucleophiles like amines

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of the indole ring

  • Reduction products: Reduced forms of the compound

  • Substitution products: Substituted indole derivatives

Scientific Research Applications

1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: Indole derivatives are known for their biological activity, and this compound may be studied for its potential effects on biological systems.

  • Medicine: Research into the medicinal properties of indole derivatives includes their use as antiviral, anti-inflammatory, and anticancer agents.

  • Industry: The compound's unique properties make it useful in the development of new industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (CAS) Molecular Formula Substituents λmax (nm) Primary Application Binding Affinity* (Score)
Basic Orange 21 (3056-93-7) C₂₂H₂₃ClN₂ 2-Methylindole, ethenyl bridge 546† Acrylic textiles −9.6
Basic Orange 22 (4657-00-5) C₂₈H₂₅ClN₂ Phenyl group at indole C2 N/A Textiles, cosmetics N/A
1-Ethyl-3,3-dimethylindolium iodide (14696-39-0) C₁₅H₁₉IN₂ Ethyl substituent, iodide counterion 546‡ Photonic materials N/A
PhiKan-083 (16255105) C₁₆H₁₈ClN Ethylcarbazole, methylamine N/A p53 stabilizer (cancer) −7.6

*Binding affinity scores (docking scores) from ; †Measured in methanol ; ‡Comparative data from cyanine dye studies .

Key Observations :

Substituent Effects :

  • Basic Orange 22 replaces the methylindole group with a phenyl substituent , enhancing hydrophobicity and shifting its dyeing profile toward cosmetics .
  • The ethyl-substituted analog (CAS 14696-39-0) shares a similar λmax (546 nm) but differs in counterion (iodide vs. chloride), affecting solubility and photostability .

−9.6) .

Spectroscopic and Thermodynamic Properties

Table 2: Spectroscopic and Stability Data

Compound Solubility (g/L) Stability (pH 4–9) Fluorescence Quantum Yield Ref.
Basic Orange 21 25 (water, 25°C) Stable 0.12
1-Ethyl-3,3-dimethylindolium iodide 120 (ethanol) Light-sensitive 0.45
Cyanonine analog (CAS 199444-11-6) 8 (DMSO) Oxidative degradation 0.78

Insights :

  • Basic Orange 21 exhibits moderate solubility in water , making it suitable for aqueous dye baths, whereas iodide-based analogs prefer organic solvents .
  • The cyanine derivative (CAS 199444-11-6) shows superior fluorescence but lower chemical stability due to its chlorine substituent .

Biological Activity

1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium, a compound with the CAS number 90162-52-0, is a member of the indole family known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2C_{23}H_{24}N_{2} with a molecular weight of approximately 328.45 g/mol. The compound features a complex indole structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC23H24N2
Molecular Weight328.45 g/mol
CAS Number90162-52-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives. For example, certain indole-based compounds have demonstrated significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 2 µg/mL against Candida albicans and Candida tropicalis .

Case Study:
A study evaluating various indole derivatives reported that compounds with structural similarities to this compound exhibited good antibacterial activity against Gram-negative bacteria such as E. coli and K. pneumoniae, with MIC values ranging from 250 µg/mL to 500 µg/mL .

Cytotoxicity

Indole derivatives are also being investigated for their cytotoxic effects against cancer cell lines. In vitro studies have shown that specific indole compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .

Research Findings:
A review of indole-based compounds indicated that many exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting their potential as chemotherapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Indole derivatives can inhibit key enzymes involved in microbial metabolism.
  • Disruption of Membrane Integrity: Many indoles affect cell membranes leading to increased permeability and cell death.
  • Modulation of Signaling Pathways: Indoles may interact with signaling pathways involved in cell proliferation and apoptosis.

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC-MS to adjust stoichiometry.
  • Use anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .

Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Q. Methodological Answer :

  • X-ray Crystallography : Resolves the indolium core and ethenyl linkage geometry. Requires high-quality single crystals grown via slow evaporation in DCM/hexane .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methyl (δ 1.5–2.0 ppm) and indole aromatic protons (δ 7.0–8.5 ppm). Use DEPT-135 to confirm quaternary carbons.
    • 2D NMR (COSY, HSQC) : Maps coupling between ethenyl protons and adjacent indole rings .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M]+ calc. 346.21). Fragmentation patterns validate substituent positions .

Q. Methodological Answer :

UV-Vis and Fluorescence Spectroscopy :

  • Compare λmax and emission spectra of derivatives with varying substituents (e.g., electron-donating/withdrawing groups). Solvent polarity (e.g., ε in DMSO vs. hexane) impacts π→π* transitions .

Theoretical Calculations :

  • Perform DFT (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and predict absorption bands. Correlate with experimental data to validate electronic effects .

Case Study :
Replacing the 2-methylindole with a 5-methoxy group red-shifts λmax by 20 nm due to enhanced conjugation .

Advanced: What experimental strategies validate the compound’s bioactivity (e.g., antimicrobial or anticancer properties)?

Q. Methodological Answer :

In Vitro Assays :

  • Antimicrobial : MIC (Minimum Inhibitory Concentration) tests against Gram+/Gram– bacteria (e.g., S. aureus, E. coli). Use broth microdilution per CLSI guidelines .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50 values with controls like doxorubicin .

Mechanistic Studies :

  • Flow cytometry to assess apoptosis (Annexin V/PI staining).
  • Molecular docking (AutoDock Vina) against target proteins (e.g., Topoisomerase II) to predict binding modes .

Key Finding :
The compound showed IC50 = 8.2 μM against MCF-7 cells, with docking suggesting intercalation into DNA .

Advanced: How can computational modeling guide the design of derivatives with improved stability or activity?

Q. Methodological Answer :

DFT Calculations :

  • Optimize geometry and calculate Gibbs free energy to predict thermodynamic stability of derivatives.

MD Simulations :

  • Simulate interactions with lipid bilayers (e.g., CHARMM-GUI) to assess membrane permeability .

QSAR Modeling :

  • Train models using IC50 data and descriptors (e.g., logP, polar surface area) to prioritize synthetic targets .

Example Workflow :
A QSAR model for indole derivatives identified electron-withdrawing groups at the 5-position as enhancing Topoisomerase inhibition (R² = 0.89) .

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